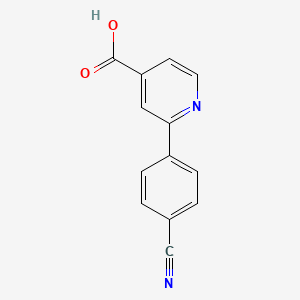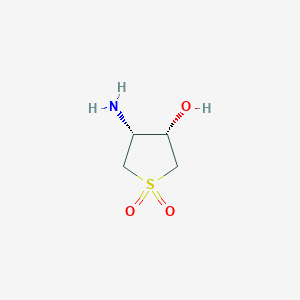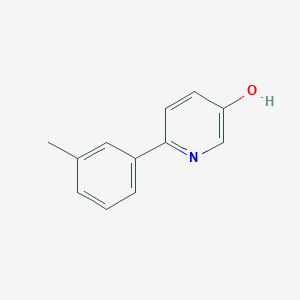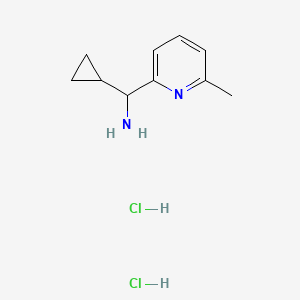
2-(4-Cyanophenyl)isonicotinic acid
Übersicht
Beschreibung
“2-(4-Cyanophenyl)isonicotinic acid” is a derivative of isonicotinic acid . It has the molecular formula C13H8N2O2 . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “2-(4-Cyanophenyl)isonicotinic acid” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a carboxylic acid substituent at the 4-position and a cyanophenyl group at the 2-position .
Wissenschaftliche Forschungsanwendungen
Catalytic and Synthesis Applications
Green Synthesis Methods : 2-(4-Cyanophenyl)isonicotinic acid, as a derivative of isonicotinic acid, has been utilized in the green synthesis of pyranopyrazoles. This method employs isonicotinic acid as a dual and biological organocatalyst for a one-pot condensation reaction, providing an environmentally friendly synthesis approach (Zolfigol et al., 2013).
Innovative Reaction Methods : The compound has been involved in the α-cyanation of isonicotinic acid N-oxide, leading to the synthesis of significant pharmaceutical compounds like xanthine oxidoreductase inhibitors (Huo et al., 2008).
Material Science and Photovoltaics
Advanced Material Synthesis : Isonicotinic acid derivatives, including 2-(4-Cyanophenyl)isonicotinic acid, have been used in the synthesis of luminescent silver(I) dimers, demonstrating potential in the construction of multidimensional metal-organic coordination networks with potential applications in fluorescence probing (Yuan & Liu, 2005).
Solar Cell Enhancement : The derivatives of isonicotinic acid, such as 2-(4-Cyanophenyl)isonicotinic acid, have shown promising results in enhancing the photovoltaic performance of dye-sensitized solar cells, indicating their potential role in the development of more efficient renewable energy sources (Bagheri & Dehghani, 2015).
Medical and Pharmaceutical Research
- Drug Synthesis and Antimicrobial Applications : This compound has been utilized in the synthesis of antimicrobial agents, demonstrating significant activity against various microbial strains. Its role in the synthesis of compounds with antimicrobial properties highlights its importance in pharmaceutical research (Viveka et al., 2013).
Environmental Science
- Selective Adsorbents for Environmental Cleanup : In environmental science, derivatives of isonicotinic acid have been employed in creating selective adsorbents for the removal of specific contaminants from water, demonstrating the compound’s potential in environmental remediation and pollution control (Ren et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-cyanophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-15-12/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVOHNYZDRUSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679494 | |
| Record name | 2-(4-Cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)isonicotinic acid | |
CAS RN |
1255637-06-9 | |
| Record name | 2-(4-Cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-6-chlorobenzo[d]oxazole](/img/structure/B3226315.png)


![6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B3226331.png)





![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate](/img/structure/B3226424.png)

![[(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride](/img/structure/B3226433.png)
